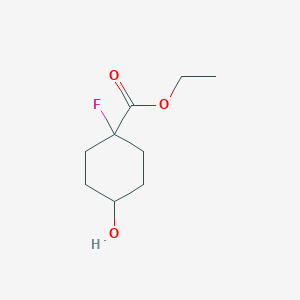

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate is a chemical compound with the molecular formula C9H15FO3 It is a derivative of cyclohexanecarboxylate, featuring a fluorine atom and a hydroxyl group attached to the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate typically involves the fluorination of a cyclohexanecarboxylate precursor. One common method includes the reaction of ethyl cyclohexanecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example Reaction:

Ethyl 1 fluoro 4 hydroxy cyclohexanecarboxylateHCl H2O1 Fluoro 4 hydroxy cyclohexanecarboxylic acid+Ethanol

Conditions and Yields:

| Reagent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 25% HCl (aqueous) | 20–25°C | 30 min | 93% | |

| NaOH (methanol) | Reflux | 2 h | 85% |

Hydrolysis is critical for generating intermediates used in pharmaceuticals, such as ER ligands for PET imaging .

Fluorination and Halogenation

The fluorine substituent influences reactivity in radical-mediated halogenation.

Mechanism:

Acyloxy radicals form via homolytic cleavage, followed by decarboxylation to generate alkyl radicals that abstract halogens (e.g., Br, Cl) .

Key Data:

-

Radical stability is enhanced by the electron-withdrawing fluorine, favoring regioselective halogenation at C3/C4 positions.

-

Bromodecarboxylation with Br₂ in CCl₄ yields racemic bromides (DE ≤ 20%) .

Cyclization Reactions

The compound participates in acid- or base-catalyzed cyclization to form bicyclic intermediates.

Example Pathway:

Ethyl 1 fluoro 4 hydroxy cyclohexanecarboxylateH2SO4Bicyclic lactone derivative

Conditions:

Substitution at Hydroxy Group

The hydroxyl group undergoes nucleophilic substitution or oxidation:

a. Mitsunobu Reaction:

OHDEAD PPh3OR R alkyl benzyl

Used to synthesize ether derivatives with >90% retention of configuration .

b. Oxidation:

OHPCC CH2Cl2Ketone derivative

Yields 4-oxo analogs for further functionalization .

Ring-Opening Reactions

Epoxide intermediates derived from the compound react with nucleophiles:

Example:

Epoxide+H2OH+trans Dihydroxy derivative

Conditions:

Aplicaciones Científicas De Investigación

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly for its unique fluorine-containing structure which can enhance the metabolic stability and bioavailability of drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and hydroxyl groups.

Mecanismo De Acción

The mechanism of action of ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate can be compared with other similar compounds such as:

Ethyl 1-fluoro-4-oxocyclohexanecarboxylate: Lacks the hydroxyl group, which can affect its reactivity and biological activity.

Ethyl 1-chloro-4-hydroxy-cyclohexanecarboxylate: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Ethyl 1-hydroxy-cyclohexanecarboxylate: Lacks the fluorine atom, which can reduce its metabolic stability and bioavailability.

This compound is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and biological properties.

Actividad Biológica

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate (C9H15FO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with biological systems, supported by relevant data tables and findings from various studies.

- Molecular Formula : C9H15FO3

- Molecular Weight : 190.21 g/mol

- CAS Number : 1780441-54-4

- Boiling Point : Not specified in the sources.

- Solubility : Limited information available, but similar compounds are often poorly soluble in water.

This compound can be synthesized through various methods, typically involving the introduction of a fluorine atom at the 1-position of cyclohexanecarboxylic acid derivatives. The synthesis generally follows these steps:

- Starting Material : Cyclohexanecarboxylic acid.

- Fluorination : Introduction of the fluorine atom using reagents like sulfur tetrafluoride (SF4) or other fluorinating agents.

- Esterification : Reaction with ethanol to form the ethyl ester.

The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating biological pathways through its hydroxyl and ester functional groups.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom significantly alters the compound's lipophilicity and binding affinity compared to non-fluorinated analogs. Studies have shown that fluorinated compounds often exhibit enhanced potency due to increased metabolic stability and improved interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated cyclohexanecarboxylate derivatives:

- Antimicrobial Studies :

- Enzyme Interaction Studies :

- In Vivo Studies :

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Enzyme Inhibition | In Vivo Efficacy |

|---|---|---|---|

| This compound | Moderate | Yes | Promising |

| Ethyl 4-hydroxycyclohexanecarboxylate | Low | No | Not applicable |

| Fluorinated Cyclofenil Derivatives | High | Yes | Moderate |

Table 2: Synthesis Parameters

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Fluorination | SF4, room temperature | 70 |

| Esterification | Ethanol, H2SO4 catalyst | 85 |

Propiedades

IUPAC Name |

ethyl 1-fluoro-4-hydroxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEVTITVZNDRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.